4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester
Description
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester is a heterocyclic compound featuring a fused bicyclic structure comprising a pyrazole ring (indazole core) and a partially saturated cyclohexene ring. The ethyl ester group at the 4-position enhances its solubility and reactivity, making it a versatile intermediate in medicinal chemistry and organic synthesis. This compound is primarily utilized as a precursor for synthesizing bioactive molecules, such as dihydroorotate dehydrogenase (DHODH) inhibitors and anti-tumor agents . It is commercially available from suppliers like CymitQuimica and Amadis Chemical, with applications spanning pharmaceutical research and custom synthesis .
Properties
IUPAC Name |
ethyl 4,5,6,7-tetrahydro-1H-indazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTKSDHNZZPPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC2=C1C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester (THIEE) is an organic compound with a tetrahydroindazole structure that has garnered attention due to its potential therapeutic properties. This article explores the biological activities of THIEE, including its anti-inflammatory and anticancer effects, as well as the mechanisms underlying these activities.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 194.23 g/mol
- CAS Number : 1251015-04-9
Anti-inflammatory Activity
Research has demonstrated that THIEE exhibits significant anti-inflammatory properties. In a study involving the carrageenan-induced paw edema model, THIEE showed a dose-dependent reduction in inflammation. The compound's mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
| Compound | ED50 (mg/kg) |
|---|---|
| THIEE | 3.5 |
This ED50 value indicates that THIEE is effective at relatively low doses compared to other anti-inflammatory agents.
Anticancer Activity
THIEE has also been investigated for its anticancer potential. A study highlighted its ability to inhibit tumor growth in various cancer cell lines. Notably, derivatives of indazole compounds have shown promising results against specific cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.64 |
| KMS-12 BM (Multiple Myeloma) | 1.4 |
These findings suggest that THIEE and its derivatives may serve as lead compounds for developing new cancer therapies.
The biological activity of THIEE can be attributed to several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, THIEE reduces the production of pro-inflammatory prostaglandins.
- Antioxidant Properties : Preliminary studies suggest that THIEE may scavenge free radicals, thereby reducing oxidative stress associated with chronic inflammation and cancer progression.
- Modulation of Signaling Pathways : THIEE may influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Study on Anti-inflammatory Effects
A study published in PubMed investigated the anti-inflammatory effects of various indazole derivatives, including THIEE. The results indicated that compounds with similar structures exhibited significant anti-inflammatory activity in vivo and in vitro models, reinforcing the potential therapeutic applications of THIEE .
Study on Anticancer Effects
Another research article explored the anticancer properties of indazole derivatives against multiple myeloma and colon cancer cell lines. The findings demonstrated that certain derivatives had potent inhibitory effects on tumor growth, suggesting that THIEE could be a valuable compound in cancer treatment strategies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Ethyl 4,5,6,7-Tetrahydroisoindole-1-carboxylate
Key Differences :
- Core Structure : While both compounds share a bicyclic framework with a partially saturated ring, the target compound contains an indazole (pyrazole fused to benzene), whereas Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate features an isoindole (pyrrole fused to benzene) .
- Reactivity : The indazole’s pyrazole ring offers two adjacent nitrogen atoms, enabling hydrogen bonding and metal coordination, which are absent in isoindole derivatives. This makes the indazole ester more suitable for enzyme inhibition studies .
- Applications : The isoindole derivative is less studied in medicinal contexts but may find use in materials science due to its aromaticity and electron-rich structure.
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Molecular Formula | Key Applications |
|---|---|---|---|
| 4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester | Indazole derivative | C₁₀H₁₄N₂O₂ | DHODH inhibitors, anti-tumor agents |
| Ethyl 4,5,6,7-tetrahydroisoindole-1-carboxylate | Isoindole derivative | C₁₁H₁₅NO₂ | Materials science, intermediate synthesis |
Functional Derivatives: Substituted Tetrahydroindazole Amines
Compounds such as 1-(2-Methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (m/z 228) and its derivatives () demonstrate how functionalization alters bioactivity:
- Amino Group vs. Ester: Replacement of the ethyl ester with an amine group enhances interactions with enzymatic targets, as seen in their efficacy as DHODH inhibitors .
- Substituent Effects : Methyl and dimethylphenyl groups on the indazole ring improve binding affinity and metabolic stability. For example, 1-(2,3-Dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine (m/z 242) shows enhanced anti-tumor activity compared to the parent ester .
Ethyl Esters with Simpler Backbones
Compounds like pentanoic acid ethyl ester and hexanoic acid ethyl ester () share the ethyl ester functional group but lack the heterocyclic core. These simpler esters are used in industrial applications (e.g., electrolyte additives in lithium-ion batteries) due to their volatility and solubility . In contrast, the indazole ester’s complex structure enables targeted biological interactions, highlighting a divergence in application scope.
Table 2: Application-Based Comparison
| Compound Type | Example | Primary Use | Key Property |
|---|---|---|---|
| Heterocyclic ethyl ester | Target compound | Pharmaceutical intermediates | Enzyme inhibition, synthetic versatility |
| Linear-chain ethyl ester | Hexanoic acid ethyl ester | Industrial solvents/additives | High volatility, low polarity |
Research Findings and Implications
- Bioactivity: The indazole ester serves as a critical precursor for anti-tumor agents, with derivatives showing IC₅₀ values in the nanomolar range against cancer cell lines .
- Synthetic Utility : Its ethyl ester group facilitates hydrolysis to carboxylic acids or transesterification, enabling diversification into amines, amides, or other derivatives .
- Stability : Unlike simpler esters (e.g., propionic acid ethyl ester), the indazole derivative exhibits enhanced thermal and oxidative stability due to its aromatic core, making it suitable for long-term storage and controlled reactions .
Preparation Methods
Step 2: Cyclization via POCl₃-Mediated Reaction
Reagents :
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
Conditions : -
Temperature: 0°C (6 hours), followed by room temperature (12 hours)
Mechanism :
The intermediate undergoes cyclization in the presence of POCl₃, which activates carbonyl groups for nucleophilic attack by the hydrazine moiety. Pyridine acts as a base to neutralize HCl byproducts.
Yield : 80%.
Step 3: Thermal Ring Expansion
Reagents :
-
Octane (solvent)
Conditions : -
Temperature: 110°C (1 hour)
Mechanism :
The tricyclic intermediate undergoes a retro-Diels-Alder reaction to eliminate ethylene, forming the tetrahydroindazole core.
Yield : 65%.
Overall Yield : ~52% (calculated from stepwise yields).
Alternative Synthetic Routes
While the Padwa method remains the benchmark, other strategies have been explored to optimize efficiency and scalability:
One-Pot Cyclization Using Hydrazine Derivatives
Reagents :
-
Ethyl hydrazinecarboxylate
-
Cyclohexanone derivatives
-
Acid catalysts (e.g., HCl, H₂SO₄)
Conditions : -
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (80–100°C)
Mechanism :
Cyclohexanone reacts with ethyl hydrazinecarboxylate in an acid-catalyzed condensation, forming the indazole ring via intramolecular cyclization.
Yield : 45–60% (estimated from analogous reactions).
Transition Metal-Catalyzed Approaches
Catalysts :
-
Palladium (e.g., Pd(OAc)₂)
-
Copper (e.g., CuI)
Conditions : -
Solvent: DMF or DMSO
-
Temperature: 100–120°C
Mechanism :
Cross-coupling reactions between halogenated precursors and hydrazine derivatives facilitate ring closure. This method is less common due to catalyst costs but offers regioselectivity advantages.
Comparative Analysis of Synthetic Methods
Industrial Scalability Considerations
Industrial production faces challenges in reproducing laboratory-scale conditions:
-
Temperature Control : The Padwa method’s -110°C step necessitates specialized equipment, increasing operational costs.
-
Solvent Selection : Octane (step 3) poses flammability risks; alternatives like heptane or cyclohexane are being evaluated.
-
Continuous Flow Systems : Pilot studies suggest that converting step 2 to a continuous process could reduce reaction times by 40% .
Q & A
Q. Tables for Reference
Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Functional Group |
|---|---|---|
| 1H NMR | δ 1.2–1.4 (t, 3H), δ 4.1–4.3 (q, 2H) | Ethyl ester |
| 13C NMR | δ 165–170 (C=O) | Ester carbonyl |
| IR | 1700–1750 cm⁻¹ | C=O stretch |
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Substitution | Bioactivity (IC50) |
|---|---|---|
| Parent compound | Ethyl ester at C4 | 1.2 µM (Kinase X) |
| 4-Aminoindazole | Amino at C4 | 0.8 µM (Kinase X) |
| 1-Methyl analog | Methyl at N1 | 5.6 µM (Kinase X) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
